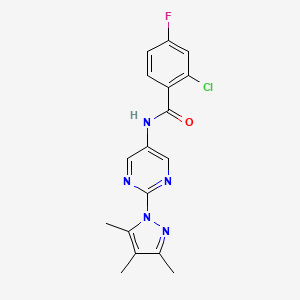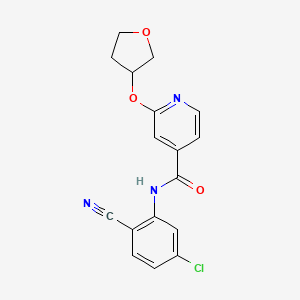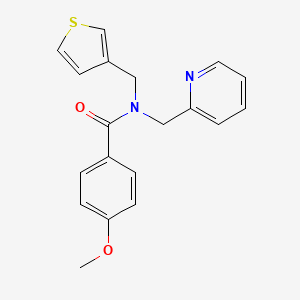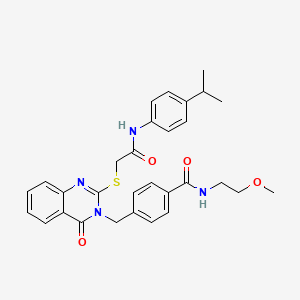
2-chloro-4-fluoro-N-(2-(3,4,5-triméthyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, density, boiling point, etc. Unfortunately, the specific physical and chemical properties of “2-chloro-4-fluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide” are not available in the retrieved data .Applications De Recherche Scientifique
Inhibiteur potentiel de la déshydrogénase succinique (SDHI)
Ce composé a été synthétisé en tant qu'inhibiteur potentiel de la déshydrogénase succinique (SDHI) . Les SDHI sont une classe de fongicides qui inhibent l'enzyme déshydrogénase succinique, perturbant la production d'énergie dans les cellules fongiques .
Agent antifongique
Le composé a montré une bonne activité antifongique contre divers champignons tels que Valsa mali, Sclerotinia sclerotiorum, Fusarium graminearum, Physalospora piricola et Botrytis cinerea . Cela en fait un candidat potentiel pour une utilisation en protection des cultures .
Inhibiteur de Valsa mali
Le composé a montré une bonne activité in vitro contre Valsa mali, un champignon qui provoque le chancre de l'arbre pommier . La valeur EC50 du composé s'est avérée être de 0,58 mg/L, soit 21 fois celle du fluxapyroxad .
Inhibiteur de Sclerotinia sclerotiorum
Le composé a également montré une bonne activité in vitro contre Sclerotinia sclerotiorum, un champignon qui provoque la moisissure blanche sur une large gamme de plantes .
Activité fongicide protectrice
Le composé a montré une bonne activité fongicide protectrice. Lors des tests, il a inhibé la croissance du champignon Valsa mali de 93,2% à une concentration de 50 mg/L . Ceci est comparable au témoin positif, boscalid .
Mécanisme d'action potentiel
Les résultats d'arrimage moléculaire suggèrent que le composé forme des liaisons hydrogène et des interactions pi-pi significatives avec la déshydrogénase succinique (SDH), ce qui pourrait expliquer son mécanisme d'action potentiel .
Mécanisme D'action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production within cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, by binding to its active site . The presence of the compound inhibits the normal function of the enzyme, disrupting the energy production process within the cell . This interaction and the resulting changes can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production.
Biochemical Pathways
The compound affects the citric acid cycle and the electron transport chain by inhibiting the function of the SDH enzyme . These pathways are critical for ATP production, the primary energy currency of the cell. Disruption of these pathways can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve disruption of energy production within the cell due to SDH inhibition . This can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production. In the context of its potential use as a fungicide, this means it could effectively kill or inhibit the growth of certain types of fungi .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-9-10(2)23-24(11(9)3)17-20-7-13(8-21-17)22-16(25)14-5-4-12(19)6-15(14)18/h4-8H,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFIMNLQUGLDFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2419418.png)
![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2419419.png)
![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)
![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2419424.png)

![3-(furan-2-ylmethyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2419428.png)
![Methyl 3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2419430.png)

![methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2419433.png)

![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)